molecular formula C10H6N2 B1342218 6-Ethynylquinoxaline CAS No. 442517-33-1

6-Ethynylquinoxaline

Cat. No.: B1342218
CAS No.: 442517-33-1
M. Wt: 154.17 g/mol
InChI Key: QSYDWUWZZBZOCD-UHFFFAOYSA-N
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Description

6-Ethynylquinoxaline is a heterocyclic compound with the molecular formula C10H6N2. It consists of a quinoxaline core with an ethynyl group attached at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylquinoxaline typically involves the condensation of o-phenylenediamine with ethynyl-substituted dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with ethynylglyoxal under acidic conditions. This reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield. The choice of solvents and reaction conditions is critical to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Ethynylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2-carboxylic acid, while reduction can produce 6-ethylquinoxaline .

Scientific Research Applications

6-Ethynylquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethynylquinoxaline involves its interaction with specific molecular targets. In medicinal chemistry, it has been studied for its ability to inhibit certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to therapeutic effects. The ethynyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 6-Ethynylquinoxaline is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new materials and studying biological systems .

Properties

IUPAC Name

6-ethynylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYDWUWZZBZOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594467
Record name 6-Ethynylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442517-33-1
Record name 6-Ethynylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Ethynylquinoxaline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is it important to distinguish between the isomers of phenylquinoxalines, such as those containing the 6-ethynylquinoxaline moiety?

A1: The paper highlights that the presence of isomers in polyphenylquinoxalines affects their properties, particularly their crystallinity. [] Isomers, despite having the same molecular formula, can exhibit different physical and chemical properties due to variations in their three-dimensional structures. In the context of polymers like polyphenylquinoxalines, isomerism can influence chain packing, flexibility, and ultimately, the polymer's thermal and mechanical properties. Understanding the specific isomeric structure within these polymers is crucial for tailoring their properties for various applications.

Q2: How does the use of 13C NMR spectroscopy contribute to understanding the structure of this compound derivatives?

A2: The researchers utilized 13C NMR, specifically with isotopic enrichment using 13C-labeled starting materials, to unambiguously assign the structures of the synthesized isomers. [] 13C NMR provides information about the carbon backbone of a molecule. By analyzing the chemical shifts and coupling patterns observed in the 13C NMR spectra, researchers could differentiate between the carbon atoms in the 2- and 3- positions of the quinoxaline ring, thus definitively identifying each isomer.

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